1,3-Dibutyl-1,1,3,3-tetramethyldisilazane
Overview
Description
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane is an organosilicon compound with the molecular formula C12H31NSi2. This compound is known for its unique chemical properties and is used in various scientific and industrial applications. It is a colorless liquid that is often utilized in organic synthesis, catalysis, and material science .
Preparation Methods
The synthesis of 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane typically involves the reaction of butyllithium with 1,1,3,3-tetramethyldisilazane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the butyllithium reagent .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silanol derivatives, while substitution reactions can produce a variety of alkyl or aryl silanes .
Scientific Research Applications
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. Its unique properties make it suitable for use in hydrosilylation reactions and as a protecting group for amines.
Biology: In biological research, it is used to modify surfaces of biomaterials to improve their biocompatibility and functionality.
Medicine: Although not directly used as a drug, it plays a role in the synthesis of silicon-based pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of silicone rubber, resins, and gels.
Mechanism of Action
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane involves its interaction with various molecular targets. In hydrosilylation reactions, it acts as a source of silicon, facilitating the addition of silicon-hydrogen bonds to unsaturated organic compounds. The molecular pathways involved include the formation of silicon-carbon bonds through the activation of silicon-hydrogen bonds by catalysts .
Comparison with Similar Compounds
1,3-Dibutyl-1,1,3,3-tetramethyldisilazane can be compared with other similar compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisilazane: This compound is used in similar applications but has different reactivity due to the presence of vinyl groups.
1,1,3,3-Tetramethyldisilazane: It is another related compound with similar uses but lacks the butyl groups, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of butyl and methyl groups, which impart distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
1-[[[butyl(dimethyl)silyl]amino]-dimethylsilyl]butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NSi2/c1-7-9-11-14(3,4)13-15(5,6)12-10-8-2/h13H,7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDLEBZHWVDTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)N[Si](C)(C)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10231707 | |
Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82356-80-7 | |
Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082356807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dibutyl-1,1,3,3-tetramethyldisilazane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10231707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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